molecular formula C9H7NO B086548 4-Methylbenzoyl cyanide CAS No. 14271-73-9

4-Methylbenzoyl cyanide

Cat. No. B086548
CAS RN: 14271-73-9
M. Wt: 145.16 g/mol
InChI Key: ZZHRFRDHPAPENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • 4-Methylbenzoyl cyanide is synthesized from 2-Isocyanoacetophenone, which acts as an easily accessible starting material for the formation of various heterocyclic systems, including 4-methylene-4H-benzoxazine derivatives, 3,4-dihydroquinazoline derivatives, and quinazolin-4-ones. The synthesis involves reactions under various conditions and can be characterized by spectroscopic and X-ray analysis (Neue et al., 2013).

Molecular Structure Analysis

  • The molecular structure of 4-Methylbenzoyl cyanide derivatives has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of methyl 4-hydroxybenzoate, a related compound, has been studied to understand intermolecular hydrogen bonding and chemical quantum parameters (Sharfalddin et al., 2020).

Chemical Reactions and Properties

  • 4-Methylbenzoyl cyanide participates in various chemical reactions, leading to the formation of coordination polymers with interesting electrochemical and photocatalytic properties. For example, copper(I) cyanide coordination polymers synthesized using 4-Methylbenzoyl cyanide derivatives exhibit significant photocatalytic activities (Cui et al., 2016).

Physical Properties Analysis

  • The physical properties of 4-Methylbenzoyl cyanide-related compounds, such as methyl 4-methylbenzoate, have been investigated, revealing insights into their crystal structure and intermolecular interactions. These studies provide information on the planarity of the molecule and the arrangement of molecular axes (Saeed et al., 2008).

Scientific Research Applications

  • Cyanide Sensing : Some studies have focused on the development of sensors for cyanide detection. For example, a study by Elsafy, Al-Easa, and Hijji (2018) synthesized compounds that act as sensitive and selective sensors for cyanide detection in aqueous media (Elsafy, Al-Easa, & Hijji, 2018).

  • Organic Synthesis : Research by Connors, Tran, and Durst (1996) utilized 2-methylbenzoyl cyanide, a derivative of 4-Methylbenzoyl cyanide, in the synthesis of naphthols, isoquinolones, and isocoumarins. This demonstrates the compound's utility in organic chemistry and pharmaceutical synthesis (Connors, Tran, & Durst, 1996).

  • Photocatalytic Properties : A study by Cui, An, Van Hecke, and Cui (2016) explored the use of cyanide coordination polymers in photocatalytic applications. This research suggests potential environmental applications, particularly in degradation of pollutants (Cui, An, Van Hecke, & Cui, 2016).

  • Neurological Studies : Research by Arden, Sinor, Potthoff, and Aizenman (1998) investigated the interaction of cyanide with N-methyl-D-aspartate receptors in neurons, highlighting a potential area of study in neurochemistry and toxicology (Arden, Sinor, Potthoff, & Aizenman, 1998).

  • Ultrasound Effects in Organic Reactions : A study by Yim, Park, and Han (1999) explored the effects of ultrasound on the formation of alpha-benzoylbenzyl cyanide from benzyl cyanide. This research contributes to the understanding of how physical processes like ultrasound can influence chemical reactions (Yim, Park, & Han, 1999).

  • Environmental Applications : Dash, Balomajumder, and Kumar (2009) studied the removal of cyanide from water and wastewater using granular activated carbon. This research is relevant to environmental engineering and pollution control (Dash, Balomajumder, & Kumar, 2009).

Safety And Hazards

4-Methylbenzoyl cyanide is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

4-methylbenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHRFRDHPAPENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348886
Record name 4-methylbenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzoyl cyanide

CAS RN

14271-73-9
Record name 4-methylbenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXO-P-TOLYL-ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 M solution of tin chloride in CH2Cl2 (1.3 mL, 1.3 mmol) was added dropwise to an ice water cooled solution of p-toluoyl chloride (10.00 g, 65 mmol) and TMSCN (9.00 mL, 68 mmol). The reaction was monitored to completion over 4 hours by disappearance of the IR acid chloride carbonyl stretch, then quenched by addition of ice water (20 mL) and extracted with CH2Cl2. The organic solution was dried (MgSO4) and concentrated to afford 8.80 g of p-toluoyl cyanide as an orange solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Toluoyl cyanide was prepared according to the general procedure reported by Olah et al. [supra]. Under dry conditions, 1.35 mL of p-toluoyl chloride (98%, Aldrich) (10.2 mmol), 26 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.53 mL of trimethylsily cyanide (11.5 mmol) were added to a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. This mixture was stirred for 2 hr at room temperature. During the 2 hr, the color of the solution changed from pale yellow to dark brown. After 2 hr the reaction mixture was quenched with 75 mL of ice-cold water and then extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation to yield a dark brown oil which solidified on standing. This crude product was dissolved in hexanes and filtered. The solvent was removed by rotary evaporation to yield 1.266 g (86%) of p-toluoyl cyanide as a yellow solid: IR (CCl4) (partial) 2220, 1685, 1607 cm-1.
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods III

Procedure details

p-Toluoyl cyanide was prepared according to the general procedure reported by Olah et al. [supra]. Under dry conditions, 1.35 mL of p-toluoyl chloride (98%, Aldrich) (10.2 mmol), 26 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.53 mL of trimethylsilyl cyanide (11.5 mmol) were added to a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. This mixture was stirred for 2 hr at room temperature. During the 2 hr, the color of the solution changed from pale yellow to dark brown. After 2 hr the reaction mixture was quenched with 75 mL of ice-cold water and then extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation to yield a dark brown oil which solidifed on standing. This crude product was dissolved in hexanes and filtered. The solvent was removed by rotary evaporation to yield 1.266 g (86%) of p-toluoyl cyanide as a yellow solid: IR (CCl4) (partial) 2220, 1685, 1607 cm-1.
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzoyl cyanide
Reactant of Route 2
Reactant of Route 2
4-Methylbenzoyl cyanide
Reactant of Route 3
4-Methylbenzoyl cyanide
Reactant of Route 4
4-Methylbenzoyl cyanide
Reactant of Route 5
Reactant of Route 5
4-Methylbenzoyl cyanide
Reactant of Route 6
4-Methylbenzoyl cyanide

Citations

For This Compound
7
Citations
RL Soulen, SD Carlson, F Lang - The Journal of Organic …, 1973 - ACS Publications
… prepared by known literature procedures: benzoyl cyanide, bp 209-210 (lit.12 bp 208-209); 4-methylbenzoyl cyanide, mp 49-49.5 (lit.13 mp 50-52); 4-methoxybenzoyl cyanide, mp 58-…
Number of citations: 14 pubs.acs.org
HA Smith, CA Buehler, TA Magee… - The Journal of …, 1959 - ACS Publications
… 4-Methylbenzoyl cyanide, 23 g., in 100 ml. of absolute ethanol was … The method is analogous to that described for 4-methylbenzoyl cyanide above. The acid chloride, 10 g., yielded 5.8 g…
Number of citations: 14 pubs.acs.org
Q Wen, P Lu, Y Wang - RSC Advances, 2014 - pubs.rsc.org
… 9a Under the designated palladium catalyst system, phenylacetylene (1) reacted with 4-methylbenzoyl cyanide (2a), giving the corresponding addition product (3), accompanied by …
Number of citations: 65 pubs.rsc.org
H Suzuki, H Koide, T Ogawa - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
… The residue was recrystallized from hexane-chloroform to afford 4methylbenzoyl cyanide (2b) as colorless needles, mp 50– 51 C. Yield, 0.108 g (74%). H NMR: ô=2.49 (s, 3H), 7.40 (d, …
Number of citations: 26 www.journal.csj.jp
TK Brotherton, JW Lynn - Chemical Reviews, 1959 - ACS Publications
Cyanogen (dicyan, oxalonitrile), a colorless flammable gas, was first prepared by Gay-Lussac in 1815 by the thermaldecomposition of silver cyanide. Until recently, cyanogen was …
Number of citations: 151 pubs.acs.org
EA York - 2021 - search.proquest.com
The asymmetric allylation of carbonyl compounds has been extensively studied. However, many reported methodologies require the use of cold temperatures, toxic reagents, and/or the …
Number of citations: 2 search.proquest.com
R Connors, E Tran, T Durst - Canadian journal of chemistry, 1996 - cdnsciencepub.com
… was prepared in 95% yield by irradiation of an acetonitrile solution of the 2,6-disubstituted benzoyl cyanide 30 in the presence of one equivalent of 2-methoxy-4-methylbenzoyl cyanide. …
Number of citations: 16 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.